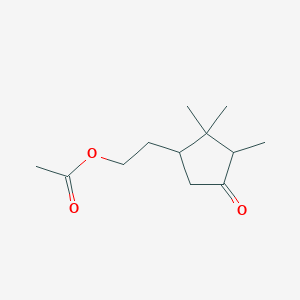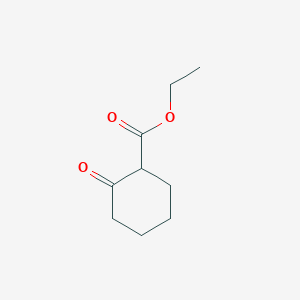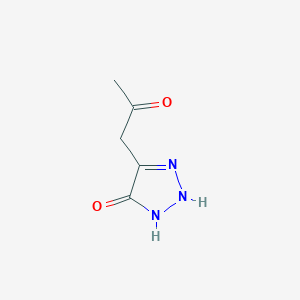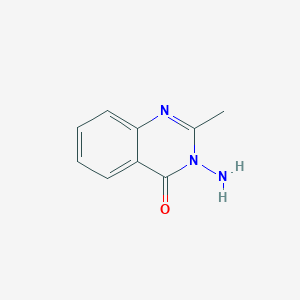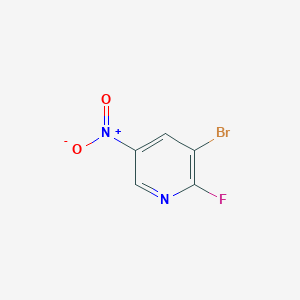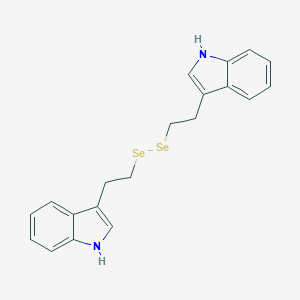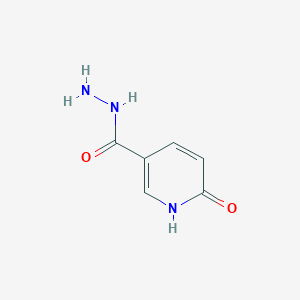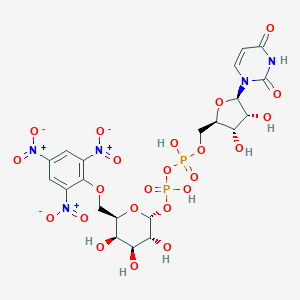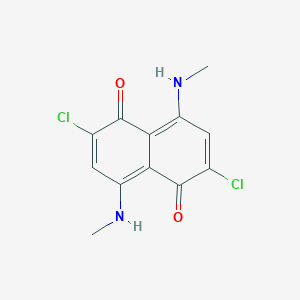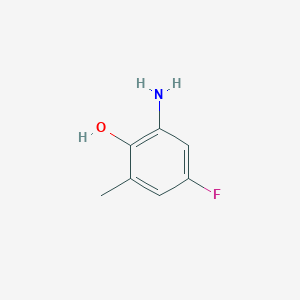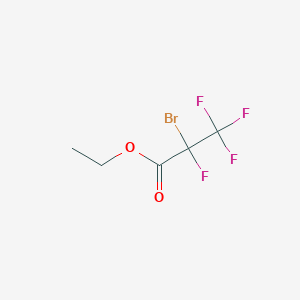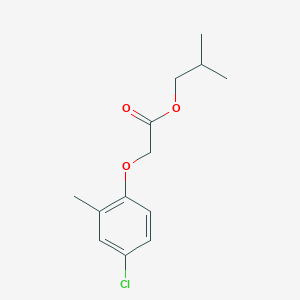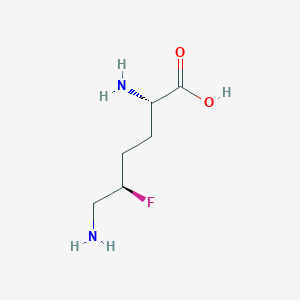
(2S,5R)-2,6-diamino-5-fluorohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-2,6-diamino-5-fluorohexanoic acid is a fluorinated analogue of lysine, which has been widely studied for its potential as a building block for the synthesis of novel peptidomimetics. This compound has also been investigated for its potential as a therapeutic agent due to its ability to inhibit enzymes involved in the biosynthesis of bacterial cell walls.
Mécanisme D'action
(2S,5R)-2,6-diamino-5-fluorohexanoic acid has been shown to inhibit enzymes involved in the biosynthesis of bacterial cell walls, specifically the enzymes MurC and MurD. This inhibition leads to a disruption of cell wall synthesis and ultimately cell death.
Effets Biochimiques Et Physiologiques
(2S,5R)-2,6-diamino-5-fluorohexanoic acid has been shown to have low toxicity and good pharmacokinetic properties. It has also been shown to have good stability in biological fluids, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2S,5R)-2,6-diamino-5-fluorohexanoic acid is its ability to inhibit enzymes involved in the biosynthesis of bacterial cell walls, which makes it a potential therapeutic agent for the treatment of bacterial infections. However, one limitation is that it has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several future directions that could be pursued with (2S,5R)-2,6-diamino-5-fluorohexanoic acid. One area of research could focus on the synthesis of novel peptidomimetics using this compound as a building block. Another area of research could focus on the development of (2S,5R)-2,6-diamino-5-fluorohexanoic acid as a therapeutic agent for the treatment of bacterial infections. Further studies could also investigate the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
(2S,5R)-2,6-diamino-5-fluorohexanoic acid can be synthesized in several ways. One common method involves the reaction of 1,4-diaminobutane with 5-fluorovaleraldehyde in the presence of a reducing agent. Another method involves the reaction of 5-fluorovaleraldehyde with N-Boc-2,6-diaminohexanoic acid followed by deprotection of the amine groups.
Applications De Recherche Scientifique
(2S,5R)-2,6-diamino-5-fluorohexanoic acid has been used as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. These compounds have potential therapeutic applications in a variety of areas, including cancer, infectious diseases, and inflammation.
Propriétés
Numéro CAS |
130793-72-5 |
|---|---|
Nom du produit |
(2S,5R)-2,6-diamino-5-fluorohexanoic acid |
Formule moléculaire |
C6H13FN2O2 |
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
(2S,5R)-2,6-diamino-5-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4-,5+/m1/s1 |
Clé InChI |
HILHCIBEZCWKBD-UHNVWZDZSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)N)[C@H](CN)F |
SMILES |
C(CC(C(=O)O)N)C(CN)F |
SMILES canonique |
C(CC(C(=O)O)N)C(CN)F |
Synonymes |
L-Lysine, 5-fluoro-, (5R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



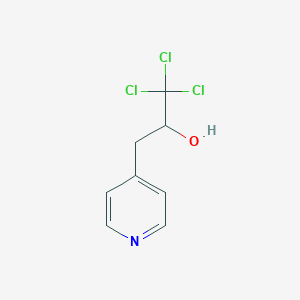
![3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran](/img/structure/B158144.png)
